2-[(Phenylcarbamoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with the molecular formula C18H21N3O2S and a molecular weight of 343.44324 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-inflammatory, anti-cancer, and antimicrobial properties . In biology, it has been used to investigate cellular pathways and molecular targets. In industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 . This activation leads to the expression of antioxidant and anti-inflammatory genes, providing therapeutic benefits.
Comparison with Similar Compounds
Similar compounds to 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide include other thiophene derivatives such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-cyano-N-(2-nitrophenyl)thiophene-3-carboxamide . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide lies in its specific molecular interactions and therapeutic potential.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(phenylcarbamoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c19-16(22)15-13-10-6-1-2-7-11-14(13)24-17(15)21-18(23)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H2,19,22)(H2,20,21,23) |
InChI Key |
OSPSWDUHLMHHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.